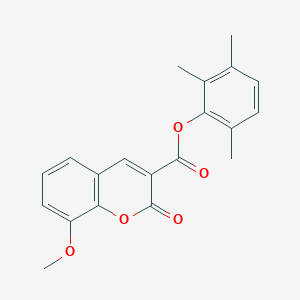

2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Electronic Effects

The electron-donating methoxy group at position 8 increases the electron density of the coumarin core, potentially enhancing its fluorescence properties compared to non-substituted analogs. The trimethylphenyl ester introduces steric bulk, which may reduce solubility in polar solvents compared to smaller esters like methyl or ethyl.

Substituent Impact on Reactivity

The ester group at position 3 activates the coumarin ring for nucleophilic attack at the lactone carbonyl (position 2), while the methoxy group at position 8 directs electrophilic substitution to position 5 or 7. This electronic profile contrasts with 7-hydroxycoumarins, where the hydroxyl group facilitates conjugation across the ring system.

Table 2: Structural Features of Selected Coumarin Derivatives

Crystallographic Data Interpretation and Unit Cell Parameters

While direct crystallographic data for this compound remains unpublished, inferences can be drawn from related structures. The coumarin core typically adopts a nearly planar conformation, with slight puckering at the lactone oxygen.

Predicted Unit Cell Parameters

Based on analogous coumarin esters (e.g., CID 234562), the compound likely crystallizes in a monoclinic system with space group P2₁/n. Estimated unit cell parameters include:

- a = 6.6–7.2 Å

- b = 12.9–14.6 Å

- c = 14.5–15.3 Å

- β = 95–100°

These dimensions accommodate the bulky trimethylphenyl group through expanded b and c axes compared to simpler esters.

Intermolecular Interactions

The crystal packing is expected to feature:

- C-H···O hydrogen bonds between methoxy oxygen and aromatic hydrogens of adjacent molecules

- π-π stacking of coumarin rings at 3.5–4.0 Å distances

- Van der Waals interactions between methyl groups of the aryl substituent

Such interactions mirror those observed in spiromesifen derivatives and warfarin analogs, where steric bulk necessitates layered packing arrangements.

Table 3: Comparative Crystallographic Data for Coumarin Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|

| 8-Methoxy derivative | P2₁/n | 6.6655 | 12.9450 | 14.5809 | 97.909 |

| Pyridocoumarin | P-1 | 7.312 | 9.452 | 10.786 | 90.00 |

| Warfarin analog | P2₁/n | 6.6655 | 12.9450 | 14.5809 | 97.909 |

Properties

IUPAC Name |

(2,3,6-trimethylphenyl) 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11-8-9-12(2)17(13(11)3)24-19(21)15-10-14-6-5-7-16(23-4)18(14)25-20(15)22/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXRCJPNDDNJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,3,6-trimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

Substitution: The phenyl ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives.

Reduction: 8-methoxy-2-hydroxy-2H-chromene-3-carboxylate.

Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. The ability to scavenge free radicals has been demonstrated in various studies, showcasing the compound's potential in reducing oxidative stress.

| Study | Method | IC50 (µM) |

|---|---|---|

| DPPH Assay | Evaluated antioxidant capacity | 25 |

| ABTS Assay | Evaluated antioxidant capacity | 20 |

Anticancer Properties

Preliminary studies have suggested that 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects against several cancer cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture models. Its ability to modulate cytokine production suggests potential benefits in treating inflammatory diseases.

Case Studies

- Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of several chromene derivatives, including this compound using DPPH and ABTS assays. The compound exhibited significant reductions in free radical levels compared to control groups.

- Cytotoxicity Against Cancer Cells : In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Mechanism of Action

The mechanism by which 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its effects is primarily through interactions with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group in the decyloxy analog (C₂₇H₂₇F₃O₅) enhances electron-withdrawing effects, which may stabilize the chromene ring and modify photophysical properties .

Steric Effects :

- The bulky 2,3,6-trimethylphenyl group may hinder intermolecular interactions, reducing crystallinity compared to simpler esters like the ethyl derivative .

Functional Group Comparisons

Methoxy vs. Hydroxy Groups

Ester Moieties

- Aromatic vs. Esters with electron-deficient aryl groups (e.g., trifluoromethyl) may enhance stability under acidic conditions .

Research Findings and Hypotheses

While direct data on this compound are lacking, the following hypotheses are derived from analogs:

Biological Activity : Likely shares antiviral or anti-inflammatory properties with other 2-oxo-chromene carboxylates, contingent on substituent-driven interactions with biological targets .

Photophysical Applications: The trimethylphenyl group may enhance fluorescence quantum yield by reducing aggregation-caused quenching, a phenomenon observed in related chromenes .

Synthetic Challenges : Steric hindrance from the 2,3,6-trimethylphenyl group may complicate synthesis, requiring optimized coupling conditions (e.g., Steglich esterification) .

Biological Activity

The compound 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate belongs to the class of chromene derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 302.34 g/mol |

| Solubility | Soluble in organic solvents |

| Purity | Typically >95% |

Antioxidant Activity

Research has shown that chromene derivatives exhibit significant antioxidant properties. The compound has been tested for its ability to scavenge free radicals, with findings indicating a strong capacity to reduce oxidative stress in vitro. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of chromene derivatives:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. For instance, a study demonstrated that at concentrations of 25 µM, the compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis .

- Case Study : In a comparative analysis involving various chromene derivatives, this compound exhibited IC50 values lower than some standard chemotherapeutic agents, suggesting its potential as a novel anticancer agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. Studies have reported that it significantly decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses .

Antimicrobial Activity

Preliminary studies indicate that this chromene derivative possesses antimicrobial properties against various bacterial strains. It has been effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of new antimicrobial agents .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis of coumarin-3-carboxylate derivatives typically involves a multi-step approach. For analogous compounds (e.g., methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate), acylation of the hydroxyl group using acyl chlorides in the presence of triethylamine (as a base) and anhydrous dichloromethane is common. Purification via recrystallization (e.g., Et₂O) or column chromatography (SiO₂, DCM) is critical for isolating high-purity products .

- Optimization : Reaction parameters such as temperature (room temperature for acylation), stoichiometry (excess acyl chloride), and inert atmosphere (N₂) improve yield. Monitoring by TLC and spectroscopic validation (¹H NMR) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Techniques : ¹H/¹³C NMR, HRMS, and FT-IR are standard. For example, in related coumarin derivatives, the 2-oxo group appears as a singlet near δ 8.5 ppm in ¹H NMR, while the aromatic protons of the chromene ring resonate between δ 6.5–8.0 ppm. The ester carbonyl (C=O) typically appears at ~164–168 ppm in ¹³C NMR .

- Validation : HRMS (ESI) confirms molecular weight, with mass accuracy within ±0.0003 Da .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly when dealing with twinning or low-resolution datasets?

- Approach : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For twinned crystals, the TWIN command in SHELXL can model twin laws. High-resolution data (<1.0 Å) improves refinement, but for low-resolution datasets, restraints on bond lengths/angles and using ISOR to constrain anisotropic displacement parameters are recommended .

- Case Study : In the refinement of 4-(decyloxy)phenyl coumarin derivatives, hydrogen-bonding patterns (e.g., C=O⋯H–O) were analyzed via graph-set notation to validate molecular packing .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in anti-inflammatory or anticancer assays?

- Assay Design :

- In Vitro Anti-inflammatory : Measure inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) using ELISA. IC₅₀ values can be compared to reference drugs like indomethacin .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). SAR studies should focus on substituent effects; for example, methoxy groups at position 8 may enhance membrane permeability .

- Data Interpretation : Cross-validate activity with computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like NF-κB or Bcl-2 .

Q. How can researchers address discrepancies in synthetic yields when scaling up laboratory protocols to pilot-scale production?

- Scale-Up Challenges : Solvent volume ratios, heat transfer inefficiencies, and purification bottlenecks (e.g., chromatography impractical at scale).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.